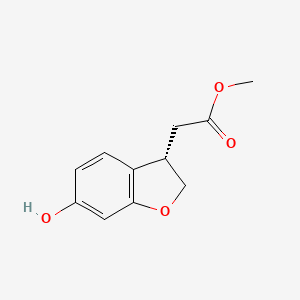
(S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate
Overview
Description
“(S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate” is a chemical compound with promising applications in the biomedical field, particularly in the treatment of cardiovascular diseases, cancer, and inflammatory disorders . It has a molecular weight of 208.21 .
Molecular Structure Analysis
The linear formula of this compound is C11H12O4 . The InChI code is 1S/C11H12O4/c1-14-11(13)4-7-6-15-10-5-8(12)2-3-9(7)10/h2-3,5,7,12H,4,6H2,1H3 .Physical And Chemical Properties Analysis
This compound is a solid . It is white to yellow in color . The storage temperature is 2-8°C when sealed in dry conditions , and +4°C .Scientific Research Applications
“(S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate” is a chemical compound with promising applications in the biomedical field . It has been suggested that it could be particularly useful in the treatment of cardiovascular diseases, cancer, and inflammatory disorders . Its intricate molecular structure presents a challenge for researchers seeking to unlock its full therapeutic potential .
The compound has a molecular formula of C11H12O4 and a molecular weight of 208.21 . It is typically stored at temperatures between 2-8°C .
This compound has a complex molecular structure, which presents a challenge for researchers seeking to unlock its full therapeutic potential . It’s a fascinating subject for further study.
This compound has a complex molecular structure, which presents a challenge for researchers seeking to unlock its full therapeutic potential . It’s a fascinating subject for further study.
Safety And Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . The precautionary statements include P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
methyl 2-[(3S)-6-hydroxy-2,3-dihydro-1-benzofuran-3-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-14-11(13)4-7-6-15-10-5-8(12)2-3-9(7)10/h2-3,5,7,12H,4,6H2,1H3/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHMDISFJOKCCAQ-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1COC2=C1C=CC(=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@@H]1COC2=C1C=CC(=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00693855 | |
| Record name | Methyl [(3S)-6-hydroxy-2,3-dihydro-1-benzofuran-3-yl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00693855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate | |
CAS RN |
1000414-38-9 | |
| Record name | Methyl [(3S)-6-hydroxy-2,3-dihydro-1-benzofuran-3-yl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00693855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

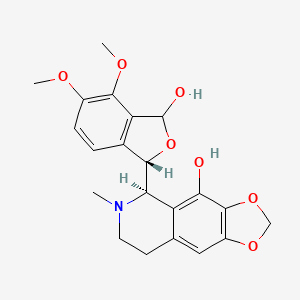
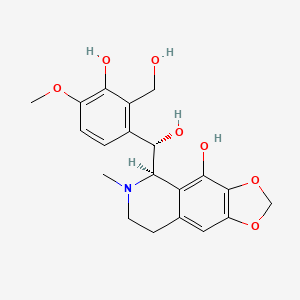
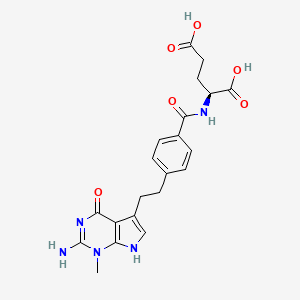

![4,5-Dihydro-2-[2-methyl-3-(1H-imidazol-5-ylmethyl)phenyl]-4,4-dimethyl-oxazole](/img/structure/B565925.png)
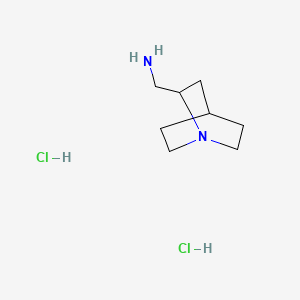
![alpha-[3-(4,5-Dihydro-4,4-dimethyl-2-oxazolyl)-2-methylphenyl]-1H-imidazole-5-methanol](/img/structure/B565928.png)
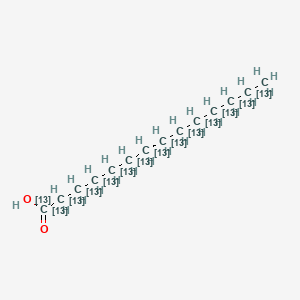
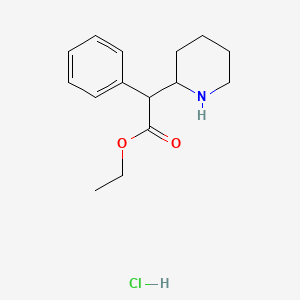
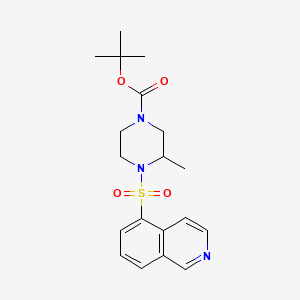
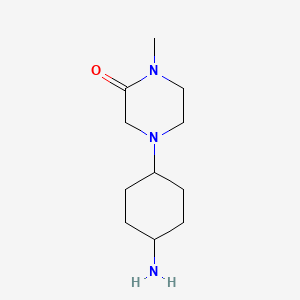
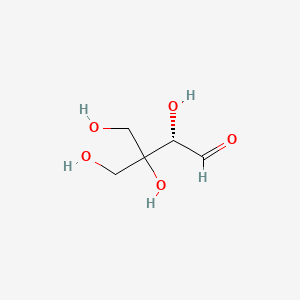
![1-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B565939.png)